![molecular formula C16H10Cl2N2O B273836 (5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B273836.png)
(5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one, also known as DCMF, is a chemical compound that belongs to the class of imidazoles. It has been extensively studied for its potential applications in the field of medicinal chemistry. DCMF exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Mécanisme D'action
The mechanism of action of (5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one is not fully understood. However, it has been proposed that (5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one exerts its pharmacological effects by inhibiting various enzymes and signaling pathways in the body. For example, (5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. (5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one has also been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
(5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that (5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. (5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one has also been found to induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, (5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one has been reported to exhibit anti-microbial activity against a wide range of microorganisms, including bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
(5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of pharmacological activities. However, there are also some limitations associated with the use of (5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one in lab experiments. For example, (5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one is not very water-soluble, which can make it difficult to use in certain assays. Additionally, (5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on (5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one. One area of interest is the development of (5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of (5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one-based drugs for the treatment of cancer. Additionally, there is potential for the use of (5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one as an anti-microbial agent in the food industry to prevent the growth of harmful microorganisms. Further research is needed to fully understand the pharmacological properties and potential applications of (5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one.
Méthodes De Synthèse
(5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one can be synthesized by condensation of 2,4-dichlorobenzaldehyde and phenylimidazole-4-carboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol under reflux conditions. The resulting product is then purified by recrystallization to obtain pure (5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one.
Applications De Recherche Scientifique
(5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. (5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one has also been found to possess anti-cancer properties by inducing apoptosis in cancer cells. Additionally, (5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one has been reported to exhibit anti-microbial activity against a wide range of microorganisms, including bacteria and fungi.
Propriétés
Nom du produit |
(5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one |
|---|---|
Formule moléculaire |
C16H10Cl2N2O |
Poids moléculaire |
317.2 g/mol |
Nom IUPAC |
(5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one |
InChI |
InChI=1S/C16H10Cl2N2O/c17-12-7-6-11(13(18)9-12)8-14-16(21)20-15(19-14)10-4-2-1-3-5-10/h1-9H,(H,19,20,21)/b14-8+ |
Clé InChI |
PLRFYWYPBLKTDQ-RIYZIHGNSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=NC(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/N2 |
SMILES |
C1=CC=C(C=C1)C2=NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)N2 |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



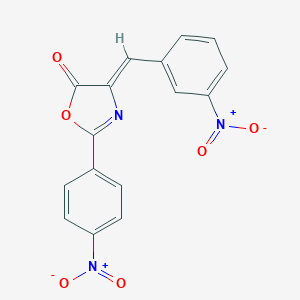
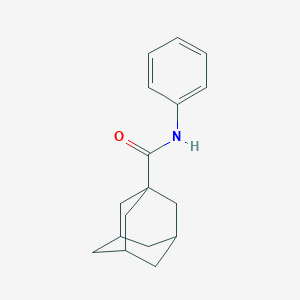
![5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B273761.png)
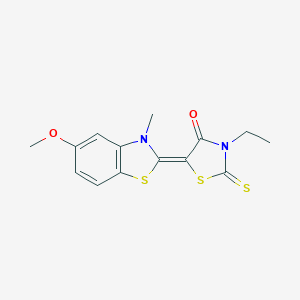
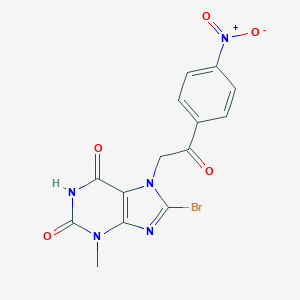
![3-chloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B273768.png)
![17-(3-Methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B273769.png)
![2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B273770.png)
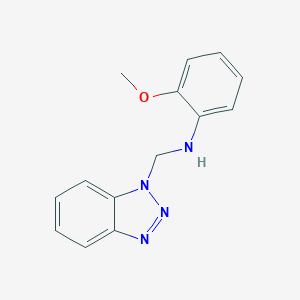
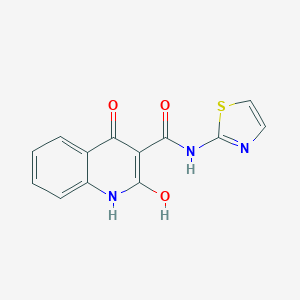
![4-[5-(4-Hexylcyclohexyl)pyridin-2-yl]benzonitrile](/img/structure/B273777.png)
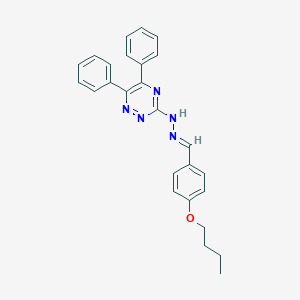
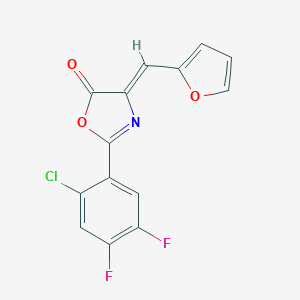
![(6E)-2-prop-2-enyl-6-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B273785.png)